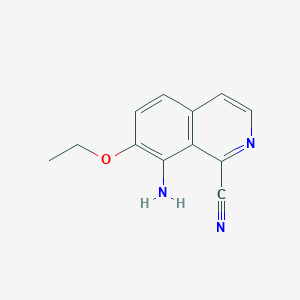

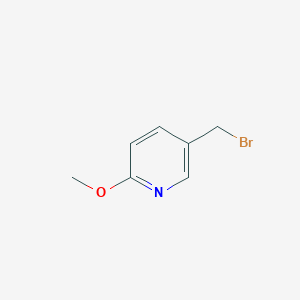

5-(溴甲基)-2-甲氧基吡啶

描述

5-(Bromomethyl)-2-methoxypyridine is a brominated pyridine derivative that has gained attention due to its potential applications in various fields of chemistry. The presence of both bromo and methoxy groups in its structure makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-(Bromomethyl)-2-methoxypyridine, has been explored in several studies. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, the synthesis of bromido gold(I) complexes featuring a 2-methoxypyridin-5-yl residue indicates the potential for creating biologically active compounds using brominated pyridines as starting materials . An efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has also been described, showcasing the versatility of brominated pyridines in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of brominated pyridines has been characterized using various analytical techniques. For example, the crystal structures of two bromo-substituted Schiff bases have been determined, providing insight into the molecular configurations and stabilization through hydrogen bonds and weak π-π interactions . These structural analyses are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of brominated pyridines is a key area of interest. Studies have shown that bromine atoms in these compounds can participate in various chemical reactions. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the substitution of a bromine atom with an ethoxy group . Similarly, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into aminopentanedinitriles and further into 2-imino-5-methoxypyrrolidines demonstrates the reactivity of bromine-containing intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo and methoxy substituents have been studied, revealing their potential in materials science . Additionally, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile provides information on the intermolecular interactions and stability of brominated compounds .

科学研究应用

复杂有机化合物的合成:

- 5-(溴甲基)-2-甲氧基吡啶被用于高效合成5-官能化的2-甲氧基吡啶,进而用于制备双环δ-内酰胺。这些化合物使用镁“ate”络合物作为关键试剂合成,表明5-(溴甲基)-2-甲氧基吡啶在有机合成中的多功能性(Sośnicki, 2009)。

核苷类似物的前体:

- 该化合物作为合成与5-氟尿嘧啶相关的吡啶核苷类似物的前体。该化合物参与一个多步过程,产生各种核苷类似物(Nesnow & Heidelberger, 1973)。

金(I)配合物的开发:

- 研究表明其在合成溴化[3-乙基-4-芳基-5-(2-甲氧基吡啶-5-基)-1-丙基-1,3-二氢-2H-咪唑-2-基]金(I)配合物中的相关性。这些配合物对某些癌细胞系表现出显著活性,突显了5-(溴甲基)-2-甲氧基吡啶在新型抗癌药物开发中的潜力(Gallati et al., 2020)。

大规模合成应用:

- 它用于大规模合成甲基2-(5-羟基-3-甲氧基吡啶-2-基)乙酸酯等化合物的方法,表明其在工业规模化学生产中的实用性(Morgentin et al., 2009)。

抗病毒研究中:

- 它在合成5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶中发挥作用,这些是具有抗逆转录病毒活性的环核苷酸磷酸酯类似物,特别针对逆转录病毒(Hocková et al., 2003)。

配合阳离子的配体合成:

- 该化合物有助于合成基于5′-取代-2,2′-联吡啶-6-羧酸的配体,适用于与镧系(III)阳离子形成配合物。这显示了它在配位化学领域的潜力(Charbonnière et al., 2001)。

NLO材料中的应用:

- 从5-氨基-2-甲氧基吡啶酯酰胺合成的新型方酸衍生物展示了二阶非线性光学(NLO)应用,展示了它在NLO材料开发中的实用性(Kolev et al., 2008)。

安全和危害

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures.

未来方向

This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and reactivity.

For a specific compound like “5-(Bromomethyl)-2-methoxypyridine”, you would need to consult scientific literature or databases for detailed information. If you’re affiliated with a research institution, you might have access to databases like SciFinder or Reaxys that could provide this information. Otherwise, you could try searching in publicly accessible databases like PubChem, ChemSpider, or Google Scholar. Please note that not all compounds will have extensive information available, particularly if they haven’t been widely studied.

属性

IUPAC Name |

5-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLDNQYXVDKJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155964 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-methoxypyridine | |

CAS RN |

128632-03-1 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。